molecular formula C23H26O7S B2972409 3-(3,4-dimethoxybenzenesulfonyl)-6-hexyl-7-hydroxy-2H-chromen-2-one CAS No. 866347-91-3

3-(3,4-dimethoxybenzenesulfonyl)-6-hexyl-7-hydroxy-2H-chromen-2-one

Cat. No.: B2972409
CAS No.: 866347-91-3
M. Wt: 446.51
InChI Key: XRPFHQLGLOCONQ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxybenzenesulfonyl)-6-hexyl-7-hydroxy-2H-chromen-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chromenone core, a hexyl chain, and a dimethoxybenzenesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxybenzenesulfonyl)-6-hexyl-7-hydroxy-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of the chromenone core, followed by the introduction of the hexyl chain and the dimethoxybenzenesulfonyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxybenzenesulfonyl)-6-hexyl-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional hydroxyl groups, while reduction may produce a more saturated compound.

Scientific Research Applications

3-(3,4-Dimethoxybenzenesulfonyl)-6-hexyl-7-hydroxy-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxybenzenesulfonyl)-6-hexyl-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxybenzenesulfonyl chloride
  • 6-Hexyl-7-hydroxy-2H-chromen-2-one
  • 3,4-Dimethoxybenzene-1-sulfonyl chloride

Uniqueness

Compared to similar compounds, 3-(3,4-dimethoxybenzenesulfonyl)-6-hexyl-7-hydroxy-2H-chromen-2-one stands out due to its combined structural features, which confer unique chemical properties and reactivity. This makes it particularly valuable for specific research and industrial applications.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)sulfonyl-6-hexyl-7-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O7S/c1-4-5-6-7-8-15-11-16-12-22(23(25)30-20(16)14-18(15)24)31(26,27)17-9-10-19(28-2)21(13-17)29-3/h9-14,24H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPFHQLGLOCONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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